
1,3-Dioxolane, 4,5-diallyloxy-2-(diallyloxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane is a complex organic compound that features multiple prop-2-enoxy groups attached to a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane typically involves the reaction of prop-2-enol with a suitable dioxolane precursor under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and solvent, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of 2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as distillation and crystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the prop-2-enoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-bis[(1-oxoallyl)oxy]methyl-1,3-propanediyl diacrylate
- Dipropylene glycol diacrylate
Uniqueness
Compared to similar compounds, 2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane stands out due to its multiple prop-2-enoxy groups and dioxolane ring structure.
Propiedades
Número CAS |
37160-66-0 |
|---|---|
Fórmula molecular |
C16H24O6 |
Peso molecular |
312.36 g/mol |
Nombre IUPAC |
2-[bis(prop-2-enoxy)methyl]-4,5-bis(prop-2-enoxy)-1,3-dioxolane |
InChI |
InChI=1S/C16H24O6/c1-5-9-17-13(18-10-6-2)16-21-14(19-11-7-3)15(22-16)20-12-8-4/h5-8,13-16H,1-4,9-12H2 |
Clave InChI |
WRIFTLOTZYMLNI-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1C(OC(O1)C(OCC=C)OCC=C)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


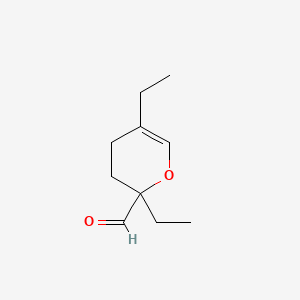
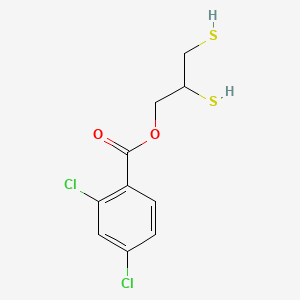
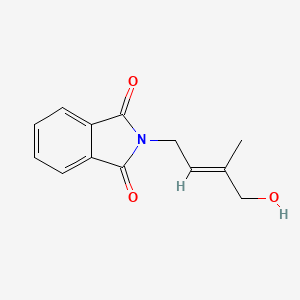
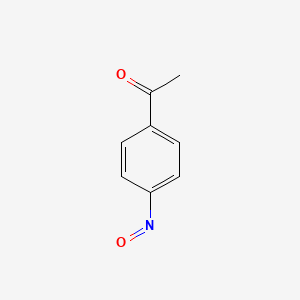
![(4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B13742672.png)
![N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine](/img/structure/B13742675.png)
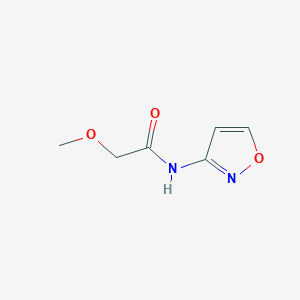
![1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl-](/img/structure/B13742687.png)
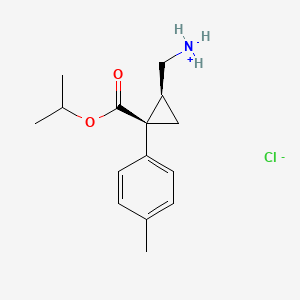
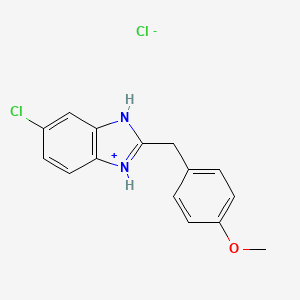
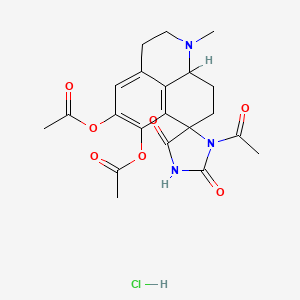
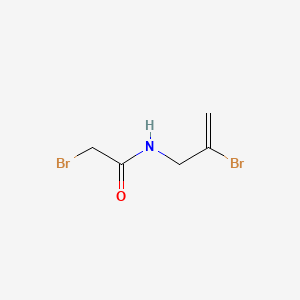
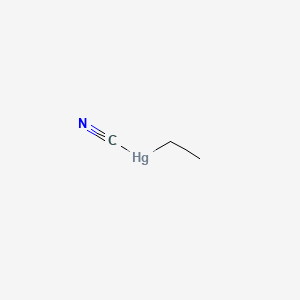
![Benzaldehyde, 4-[ethyl[3-phenoxy-2-[[(phenylamino)carbonyl]oxy]propyl]amino]-2-methyl-](/img/structure/B13742725.png)
